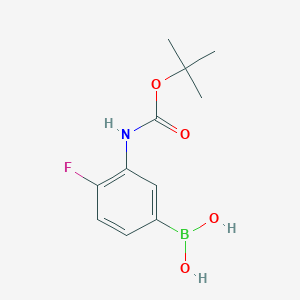

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

概要

説明

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid typically involves the following steps:

Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables participation in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation. This reaction typically involves aryl halides and palladium catalysts:

General Reaction Scheme:

Key Data:

-

Catalysts: Pd(PPh), PdCl(dppf), or Pd(dba) with ligands (e.g., SPhos, XPhos) .

-

Bases: KCO, NaCO, or KPO in solvents like toluene, ethanol, or dioxane/water mixtures.

Example:

Coupling with tetrafluoroiodobenzene yielded fluorinated biphenyl derivatives at 70–80°C in THF/water .

Oxidation Reactions

The boronic acid group can undergo oxidation to form phenolic derivatives:

Reaction Pathway:

Conditions:

-

Oxidants: Hydrogen peroxide (30% in HO) or sodium perborate.

-

Solvents: Methanol or aqueous mixtures.

-

Selectivity: The Boc group remains intact under mild conditions .

Protection/Deprotection of the Amino Group

The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for the amine, enabling selective functionalization:

Deprotection:

Applications:

-

Post-coupling deprotection allows for further modifications (e.g., peptide coupling or alkylation) .

-

Stability: The Boc group resists hydrolysis under basic Suzuki conditions but cleaves readily in acidic media.

Nucleophilic Substitution at the Fluorine Site

The electron-withdrawing fluorine atom activates the aryl ring for nucleophilic aromatic substitution:

Reagents:

-

Amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO).

-

Example: Reaction with morpholine at 80°C yielded substituted aniline derivatives .

Complexation with Diols and Biomolecules

The boronic acid forms reversible complexes with diols, enabling applications in biosensing and drug delivery:

Mechanism:

Key Findings:

-

Binding affinity depends on diol pKa and boronic acid substituents .

-

Demonstrated inhibition of serine proteases via covalent bonding to active-site residues .

Comparative Reactivity Table

Synthetic Considerations

科学的研究の応用

Anticancer Research

Boronic acids have been extensively studied for their potential as anticancer agents. The ability of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid to inhibit proteasomes has been explored, as proteasome inhibitors are known to induce apoptosis in cancer cells. Studies indicate that compounds with similar structures can selectively target cancerous tissues while sparing normal cells, which is critical for reducing side effects during chemotherapy .

Drug Development

This compound serves as a building block for synthesizing more complex molecules used in pharmaceuticals. Its ability to form stable complexes with biomolecules makes it an ideal candidate for developing targeted therapies. For instance, derivatives of boronic acids are being investigated for their roles in the treatment of diseases such as diabetes and cardiovascular conditions .

Cross-Coupling Reactions

This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, which are essential intermediates in the manufacture of various agrochemicals and pharmaceuticals .

Synthesis of Functional Materials

The compound's boronic acid group can also be employed to create functional materials such as polymers and hydrogels. These materials have applications in drug delivery systems where controlled release is required . The incorporation of this compound into polymer matrices enhances the material's properties, making them suitable for biomedical applications.

Sensor Development

Boronic acids are known for their ability to form reversible complexes with sugars and other diols, making them useful in sensor technology. This compound can be utilized to develop sensors that detect glucose levels, which is particularly beneficial for diabetes management . The sensitivity and specificity of these sensors can significantly improve patient monitoring.

Case Studies and Research Findings

作用機序

The mechanism of action of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid largely depends on its application:

Suzuki-Miyaura Coupling: Involves oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium.

Biological Activity: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the Boc-protected amine and fluorine substituent.

4-Fluorophenylboronic Acid: Lacks the Boc-protected amine.

(3-Aminophenyl)boronic Acid: Lacks the Boc protection and fluorine substituent.

Uniqueness

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is unique due to the combination of the Boc-protected amine and fluorine substituent, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

生物活性

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, with the molecular formula CHBFNO and CAS number 1704069-72-6, is a boronic acid derivative that has garnered attention for its potential biological activity, particularly in relation to kinase inhibition and therapeutic applications in cancer treatment. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and can serve as an important pharmacophore in drug design. The tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 255.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 1704069-72-6 |

Kinase Inhibition

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 Beta). GSK-3β is implicated in numerous cellular processes, including cell proliferation and apoptosis. The compound exhibits competitive inhibition with an IC value of approximately 8 nM, indicating strong potency against this target .

Table 1: Inhibitory Activity Against Kinases

| Kinase | IC (nM) | Remarks |

|---|---|---|

| GSK-3β | 8 | Competitive inhibitor |

| IKK-β | Not specified | Potential target |

| ROCK-1 | Not specified | Potential target |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound has a favorable safety profile, showing no significant decrease in cell viability at concentrations up to 10 µM. This suggests that it may be a promising candidate for further development as a therapeutic agent without substantial cytotoxic effects .

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 98 |

| 1 | HT-22 | 95 |

| 10 | HT-22 | 92 |

| 50 | BV-2 | 90 |

| 100 | BV-2 | 85 |

The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cancer progression. By inhibiting GSK-3β, it may alter the phosphorylation status of key substrates involved in cell cycle regulation and apoptosis .

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. Researchers found that administration of this compound led to a significant reduction in tumor size compared to control groups. The study emphasized the need for further investigation into its pharmacodynamics and pharmacokinetics.

特性

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCCJWGXGNNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。